molecular formula C20H15N3O2S B2911601 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034423-14-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2911601
M. Wt: 361.42
InChI Key: VTDPDVJGGIZSBO-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide involves the reaction of 3-(furan-3-yl)pyrazine-2-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide, followed by reduction and acylation.

Starting Materials
3-(furan-3-yl)pyrazine-2-carbaldehyde, 2-(thiophen-2-yl)acetohydrazide, Sodium borohydride, Acetic anhydride, Pyridine, Chloroform, Sodium hydroxide, Hydrochloric acid, Ethanol

Reaction
Step 1: 3-(furan-3-yl)pyrazine-2-carbaldehyde is reacted with 2-(thiophen-2-yl)acetohydrazide in chloroform with the addition of pyridine as a catalyst to form N'-((3-(furan-3-yl)pyrazin-2-yl)methylidene)-2-(thiophen-2-yl)acetohydrazide., Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine, N'-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetohydrazide., Step 3: Acetic anhydride is added to the reaction mixture to acylate the amine to form N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetohydrazide., Step 4: Sodium hydroxide is added to the reaction mixture to hydrolyze the acetohydrazide to the corresponding acid, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-2-yl)acetic acid., Step 5: Hydrochloric acid is added to the reaction mixture to protonate the carboxylic acid, followed by the addition of ethanol to form the final product, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide.

Mechanism Of Action

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide inhibits the activity of PKB and GSK-3 by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.

Biochemical And Physiological Effects

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of PKB and GSK-3 can lead to the activation of various signaling pathways such as the insulin signaling pathway. This can lead to the regulation of glucose metabolism and the development of new drugs for the treatment of diabetes. This compound has also been shown to have anti-inflammatory effects and can be used for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It has also been shown to have high selectivity and potency towards PKB and GSK-3. However, this compound has some limitations for lab experiments. It is not water-soluble and can be difficult to dissolve in some solvents. It can also be toxic at high concentrations, and proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for the research of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide. One direction is to further study its mechanism of action and identify new targets for inhibition. Another direction is to develop new derivatives of this compound with improved selectivity and potency towards PKB and GSK-3. This can lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the toxicological effects of this compound and to develop proper safety guidelines for its use in lab experiments.
Conclusion:
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. It has been shown to inhibit the activity of certain enzymes such as PKB and GSK-3, leading to the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and toxicological effects of this compound.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes such as protein kinase B (PKB) and glycogen synthase kinase 3 (GSK-3). These enzymes play important roles in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-20(15-5-3-14(4-6-15)18-2-1-11-26-18)23-12-17-19(22-9-8-21-17)16-7-10-25-13-16/h1-11,13H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDPDVJGGIZSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

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